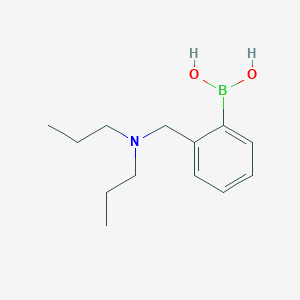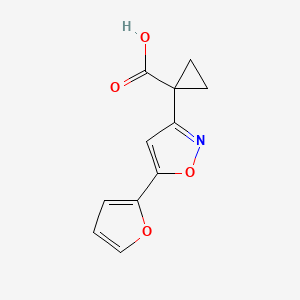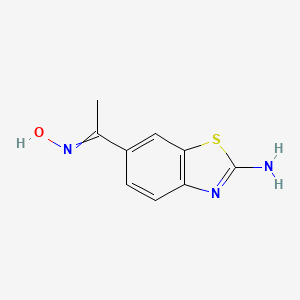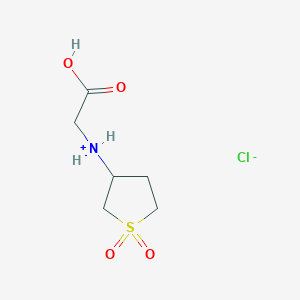
(2-((Dipropylamino)methyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-((Dipropylamino)methyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a dipropylamino methyl group. This compound is part of the larger class of boronic acids, which are known for their ability to form reversible covalent complexes with various molecules, making them valuable in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of (2-((Dipropylamino)methyl)phenyl)boronic acid typically involves the following steps:
Hydroboration: The addition of a boron-hydrogen bond across an alkene or alkyne to form the corresponding alkyl or alkenylborane.
Grignard Reaction:
Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
(2-((Dipropylamino)methyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely applied reaction for forming carbon-carbon bonds, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.
Common reagents used in these reactions include palladium catalysts, oxidizing agents, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-((Dipropylamino)methyl)phenyl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which (2-((Dipropylamino)methyl)phenyl)boronic acid exerts its effects involves the formation of reversible covalent bonds with target molecules. The boronic acid group can interact with hydroxyl groups on sugars or amino acids, forming stable complexes. In catalytic reactions, the boronic acid undergoes transmetalation with palladium, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar compounds to (2-((Dipropylamino)methyl)phenyl)boronic acid include other boronic acids with different substituents on the phenyl ring, such as:
Phenylboronic acid: Lacks the dipropylamino methyl group and is commonly used in Suzuki-Miyaura coupling.
(2-((Dimethylamino)methyl)phenyl)boronic acid: Similar structure but with dimethylamino instead of dipropylamino, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substituent, which can influence its chemical reactivity and interactions with other molecules.
Properties
Molecular Formula |
C13H22BNO2 |
|---|---|
Molecular Weight |
235.13 g/mol |
IUPAC Name |
[2-[(dipropylamino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H22BNO2/c1-3-9-15(10-4-2)11-12-7-5-6-8-13(12)14(16)17/h5-8,16-17H,3-4,9-11H2,1-2H3 |
InChI Key |
FJKQZZXYQCCGSK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1CN(CCC)CCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine](/img/structure/B11820779.png)

![tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B11820793.png)




![tert-butyl (3aS,6aS)-3a-amino-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B11820826.png)


![2-[(2-Methylpropan-2-yl)oxycarbonylamino]hept-5-enoic acid](/img/structure/B11820834.png)
![1-[4-(1H-imidazol-1-yl)phenyl]ethanone oxime](/img/structure/B11820838.png)
![tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalate](/img/structure/B11820841.png)
![1,2-Ethanediamine, N1-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-](/img/structure/B11820851.png)
